1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride
Overview
Description
1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H20N2O·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and tetrahydropyran, a six-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of tetrahydropyran derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the use of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide as a starting material, which is reacted with methylmagnesium bromide in tetrahydrofuran at low temperatures. The reaction mixture is then gradually warmed to room temperature and worked up to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is employed in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine: A simpler nitrogen-containing heterocycle with similar structural features.
Tetrahydropyran: An oxygen-containing heterocycle that shares the tetrahydropyran ring structure.
Pyrrolidin-3-amine: A derivative of pyrrolidine with an amine group at the 3-position.
Uniqueness: 1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride is unique due to the combination of the tetrahydropyran and pyrrolidine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(oxan-4-yl)pyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-8-1-4-11(7-8)9-2-5-12-6-3-9;;/h8-9H,1-7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOQCFVIYVSFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2CCOCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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